molecular formula C10H14ClNO2S B2425249 Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride CAS No. 2174000-07-6

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B2425249
CAS No.: 2174000-07-6
M. Wt: 247.74
InChI Key: ISQFMHMHXHXVDT-UHFFFAOYSA-N
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Description

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is a chemical compound used in scientific research. Its unique structure enables diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 139.22 .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors has been documented . The process involves growing from the meta-position of the pendant phenethyl moiety towards the solvent and introducing a substituent in the 4-position .


Molecular Structure Analysis

The molecular structure of this compound is unique and enables it to interact with various biological targets of interest . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . For instance, the removal of the CF3-group maintained the affinity, while moving it to the 3-position of the benzene ring resulted in a fourfold drop .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 139.22 . It is in the form of oil .

Scientific Research Applications

Synthesis of Key Intermediates

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is utilized in the synthesis of key intermediates in pharmaceuticals. For instance, it serves as a precursor in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, a drug used to prevent blood clots (Zhong Weihui, 2013).

Development of Novel Compounds

The compound plays a role in the development of novel heterocyclic compounds. It is used in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, which have potential applications in various fields of chemistry and pharmacology (E. Ahmed, 2003).

Creation of Diverse Heterocyclic Systems

This compound is instrumental in the creation of a wide range of heterocyclic systems. For example, it's used in the synthesis of various pyridothienopyrimidine and thiazolo[3,2-a]pyrimidine derivatives with potential therapeutic applications (S. Sirakanyan et al., 2015).

Catalysis in Organic Synthesis

This compound also finds applications in organic synthesis, particularly in catalysis. It has been used in phosphine-catalyzed annulations, leading to the synthesis of highly functionalized tetrahydropyridines, showcasing its versatility in synthetic chemistry (Xue-Feng Zhu et al., 2003).

Antimicrobial Research

There is research indicating the potential antimicrobial activity of derivatives of this compound. These derivatives have shown promising results against pathogens like Staphylococcus aureus, suggesting their potential use in developing new antimicrobial agents (M. Gad-Elkareem et al., 2011).

Safety and Hazards

The safety information for Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8;/h5,11H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQFMHMHXHXVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174000-07-6
Record name ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride
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